molecular formula C17H12Cl2N2O B244072 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide

2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide

Cat. No. B244072
M. Wt: 331.2 g/mol
InChI Key: QHJFGASTGOKXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since undergone extensive scientific research to understand its mechanism of action and potential applications.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to work by activating the immune system to target cancer cells. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to increase the production of cytokines, which are signaling molecules that help to regulate the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit angiogenesis, the process by which tumors develop a blood supply.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified for use in scientific research. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has not yet been approved for clinical use in humans.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. One area of focus is on developing new formulations of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide that can be used in clinical trials. Additionally, researchers are investigating the use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, researchers are studying the potential use of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis, enhance the anti-tumor effects of chemotherapy and radiation therapy, and activate the immune system to target cancer cells. While there are limitations to its use in lab experiments, 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has several advantages and has potential for future research in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with 2-methylquinoline to form 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide. The compound can be further purified through recrystallization to obtain a highly pure form suitable for scientific research.

Scientific Research Applications

2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis in a range of cancer cell lines, including lung, breast, and colon cancer. 2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in animal models.

properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C17H12Cl2N2O/c1-10-5-7-13-15(20-10)3-2-4-16(13)21-17(22)12-8-6-11(18)9-14(12)19/h2-9H,1H3,(H,21,22)

InChI Key

QHJFGASTGOKXSK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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